Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH

Catalog No.
S14692909
CAS No.
M.F
C31H50N6O11
M. Wt
682.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH

Product Name

Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH

IUPAC Name

2-[[(2S)-2-[[2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoyl]amino]propanoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid

Molecular Formula

C31H50N6O11

Molecular Weight

682.8 g/mol

InChI

InChI=1S/C31H50N6O11/c1-28(2,3)46-22(40)13-12-19(23(41)32-15-21(38)39)34-25(43)31(10,11)36-24(42)20(35-26(44)47-29(4,5)6)14-18-16-37(17-33-18)27(45)48-30(7,8)9/h16-17,19-20H,12-15H2,1-11H3,(H,32,41)(H,34,43)(H,35,44)(H,36,42)(H,38,39)/t19-,20-/m0/s1

InChI Key

FNXPUMYXFQQETO-PMACEKPBSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CN(C=N1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH is a synthetic peptide compound characterized by its unique structure and functional groups. It consists of several amino acid residues, including N-alpha-t-butyloxycarbonyl-L-histidine, aminoisobutyric acid, gamma-t-butyl ester of L-glutamic acid, and glycine. The presence of protective groups such as the t-butyloxycarbonyl (Boc) and trityl (Trt) groups enhances its stability and solubility, making it suitable for various

Typical for peptide synthesis, including:

  • Coupling Reactions: The Boc and Trt protecting groups facilitate the formation of peptide bonds through coupling with other amino acids or peptide fragments.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization or coupling with additional amino acids.
  • Activation Reactions: The gamma-carboxyl group of glutamic acid can be activated using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate coupling with other amines or alcohols .

The compound has shown potential biological activity, particularly in the context of drug development. It serves as a fragment in the synthesis of peptides that mimic or enhance the activity of glucagon-like peptide-1 (GLP-1), which is crucial in glucose metabolism and appetite regulation. Due to its structural features, Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH may exhibit properties that modulate receptor interactions, making it a candidate for therapeutic applications in diabetes management and obesity treatment .

The synthesis of Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH typically involves solid-phase peptide synthesis (SPPS). Key steps include:

  • Attachment of the First Amino Acid: The process begins with the attachment of a resin-bound amino acid.
  • Sequential Coupling: Each subsequent amino acid is added sequentially, utilizing coupling reagents to form peptide bonds.
  • Deprotection Steps: After each coupling, protective groups are selectively removed to expose reactive sites for further reactions.
  • Cleavage from Resin: Once the desired sequence is complete, the peptide is cleaved from the resin and purified .

Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH has several applications in:

  • Pharmaceutical Development: As a building block for synthesizing biologically active peptides and analogs.
  • Research: Used in studies investigating peptide-receptor interactions and metabolic pathways.
  • Custom Synthesis: Employed in laboratories for tailored peptide synthesis to meet specific research needs .

Studies involving Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH focus on its interactions with various biological targets, particularly receptors involved in metabolic processes. These interaction studies help elucidate its role in modulating physiological responses related to insulin secretion and appetite regulation. Understanding these interactions can lead to the development of more effective therapeutic agents targeting metabolic disorders .

Several compounds share structural similarities with Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH, providing insights into its uniqueness:

Compound NameKey FeaturesUniqueness
Boc-His(Trt)-Aib-Glu(O-tBu)-Gly-OHSimilar structure but includes different protecting groupsTrityl group provides enhanced stability
Fmoc-His(Ac)-Aib-Glu(OtBu)-Gly-OHUses Fmoc instead of Boc as a protecting groupFmoc often used in alternative synthesis methods
Boc-Ala-Aib-Glu(OtBu)-Gly-OHContains alanine instead of histidineDifferent amino acid composition alters activity

Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH stands out due to its specific combination of amino acids and protective groups, which contribute to its stability and potential biological activity compared to similar compounds .

XLogP3

1.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

682.35375643 g/mol

Monoisotopic Mass

682.35375643 g/mol

Heavy Atom Count

48

Dates

Modify: 2024-08-10

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